
Eritadenine
Descripción general
Descripción
Métodos De Preparación
Nirvanol se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción de etil fenil cetona con urea en presencia de una base para formar el anillo de hidantoína . Las condiciones de reacción generalmente incluyen calentar la mezcla para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Nirvanol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Nirvanol puede oxidarse para formar derivados hidroxilados.
Reducción: Las reacciones de reducción pueden convertir Nirvanol en sus correspondientes derivados alcohólicos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Hypocholesterolemic Properties
Eritadenine is renowned for its ability to lower cholesterol levels, making it a candidate for cardiovascular health applications. Research indicates that this compound reduces blood cholesterol by altering phospholipid metabolism in the liver. Specifically, it inhibits the enzyme S-adenosylhomocysteine hydrolase, which leads to an increase in S-adenosylhomocysteine concentration and subsequently affects the methylation of phosphatidylethanolamine (PE) and phosphatidylcholine (PC) ratios in liver cells .
Antihypertensive Effects
This compound exhibits hypotensive properties, which have been attributed to its ability to inhibit angiotensin II, a key regulator of blood pressure. This inhibition can lead to reduced vascular resistance and lower blood pressure levels, making this compound a candidate for managing hypertension .
Antiparasitic Activity
This compound has shown promise in inhibiting the growth of certain protozoan parasites, such as Cryptosporidium species. The compound acts by blocking specific proteins essential for cellular methylation processes, which are crucial for parasite survival . This property positions this compound as a potential therapeutic agent against parasitic infections.
Agricultural Applications: Bioherbicide Potential
Recent studies have explored this compound's potential as a bioherbicide. Research indicates that this compound can significantly affect plant growth, demonstrating phytotoxic effects comparable to traditional herbicides like glyphosate. In vitro studies have shown that this compound can induce mortality in plants at various concentrations .
Bioherbicidal Mechanism
- Phytotoxicity : this compound disrupts normal plant development processes, leading to significant mortality rates in treated plants.
- Application in Crop Management : The compound's ability to inhibit weed growth could be harnessed for sustainable agricultural practices .
Production Enhancement Techniques
Efforts to enhance the production of this compound have included optimizing cultivation conditions. Recent studies have demonstrated that using specific light wavelengths (e.g., blue LEDs) can increase this compound yields significantly—up to 14 times compared to traditional methods . Additionally, nutrient sources such as yeast extract have been shown to further boost production levels.
Case Studies and Research Findings
Mecanismo De Acción
Nirvanol ejerce sus efectos interactuando con los canales de sodio sensibles al voltaje en el sistema nervioso. Al unirse a estos canales, Nirvanol estabiliza el estado inactivo del canal, lo que reduce la excitabilidad neuronal y previene la propagación de la actividad convulsiva . Este mecanismo es similar al de otros fármacos anticonvulsivos como la fenitoína .
Comparación Con Compuestos Similares
Nirvanol es similar a otros derivados de la hidantoína, como:
Fenitoína: Ambos compuestos comparten una estructura central de hidantoína y exhiben propiedades anticonvulsivas.
Mefenitoína: Nirvanol es un metabolito de la mefenitoína y comparte efectos anticonvulsivos similares.
El patrón de sustitución único de Nirvanol y su perfil metabólico lo distinguen de estos compuestos similares, convirtiéndolo en un compuesto valioso para la investigación y las aplicaciones terapéuticas .
Actividad Biológica
Eritadenine is a bioactive compound primarily derived from the shiitake mushroom (Lentinus edodes), recognized for its significant biological activities, particularly in cholesterol metabolism and potential therapeutic effects. This article explores the various biological activities associated with this compound, supported by research findings, case studies, and data tables.
1. Cholesterol-Lowering Effects
This compound has been extensively studied for its hypocholesterolemic properties. Research indicates that this compound can significantly reduce serum cholesterol levels in animal models, particularly in rats and mice.
- Mechanism of Action : this compound is believed to enhance the uptake of cholesterol by liver tissues while inhibiting its release into the bloodstream. This effect is attributed to alterations in phospholipid metabolism within liver cells, specifically a decrease in the phosphatidylcholine (PC) to phosphatidylethanolamine (PE) ratio .
-
Research Findings :
- In a study where rats were fed a diet containing 0.005% this compound, serum cholesterol levels decreased markedly .
- Another study demonstrated that supplementation with L. edodes containing this compound reduced total cholesterol (T-CHO), low-density lipoprotein (LDL), and triglyceride (TG) levels in hypercholesterolemic mice .
Table 1: Effects of this compound on Cholesterol Levels
Study | Animal Model | Dosage | Result |
---|---|---|---|
Rats | 0.005% | Decreased serum cholesterol | |
Mice | 5-20% L. edodes | Reduced T-CHO, LDL, TG levels |
2. Inhibition of Angiotensin-Converting Enzyme (ACE)
This compound has shown potential as an ACE inhibitor, which is crucial for regulating blood pressure.
- Study Insights : Research indicates that this compound can inhibit ACE activity in vitro, suggesting its potential role in managing hypertension . This inhibition may be linked to its structural properties that allow it to interact with the enzyme effectively.
3. Antiparasitic Properties
This compound has also been investigated for its antiparasitic effects.
- Mechanism : It acts by blocking S-adenosyl-l-homocysteine hydrolase (SAHH), an enzyme essential for methylation processes in cells, thereby impacting the growth of certain protozoan parasites .
4. Neuroprotective and Behavioral Effects
Recent studies have explored this compound's effects on neurological conditions.
- Case Study : One investigation assessed the impact of this compound on anxiety disorders in mice through behavioral tests. The results indicated a potential anxiolytic effect, although further research is needed to elucidate the underlying mechanisms .
5. Production and Yield Optimization
The production of this compound has been optimized through various cultivation techniques.
- Cultivation Techniques : Studies have demonstrated that submerged cultures of Lentinus edodes can yield significant amounts of this compound, with blue LED light enhancing production rates .
Table 2: this compound Production Yields
Cultivation Method | Yield (mg/L) |
---|---|
Submerged Culture | 63.31 |
Blue LED Light Enhancement | 165.7 |
Propiedades
IUPAC Name |
4-(6-aminopurin-9-yl)-2,3-dihydroxybutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-7-5-8(12-2-11-7)14(3-13-5)1-4(15)6(16)9(17)18/h2-4,6,15-16H,1H2,(H,17,18)(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEMBEWXEZJEEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(C(C(=O)O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-erythro-Eritadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029895 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23918-98-1 | |
Record name | D-erythro-Eritadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029895 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261 - 263 °C | |
Record name | D-erythro-Eritadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029895 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of eritadenine in lowering cholesterol?
A1: this compound's hypocholesterolemic action is primarily attributed to its influence on hepatic phospholipid metabolism. [] Research suggests that this compound modifies the phosphatidylcholine (PC) to phosphatidylethanolamine (PE) ratio in liver microsomes. [, ] This alteration in the phospholipid profile is believed to contribute to its cholesterol-lowering effect.
Q2: How does this compound affect S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) levels, and what is the significance of this effect?
A2: this compound has been shown to decrease the SAM:SAH ratio in the liver. [] This ratio is crucial for various methylation reactions, including those involved in lipid metabolism. The alteration of this ratio by this compound further supports its role in modulating lipid metabolism pathways.
Q3: Does this compound influence the activity of fatty acid desaturases? If so, how?
A3: Yes, studies demonstrate that this compound can decrease the activities of Δ5-, Δ6-, and Δ9-desaturases in liver microsomes. [] This effect is likely linked to the observed increase in liver microsomal PE concentration induced by this compound. []
Q4: Does dietary fat type influence the effect of this compound on Δ6-desaturase activity?
A4: While dietary fat type can influence Δ6-desaturase activity, this compound exerts a more potent effect. [] Regardless of the fat source (palm oil, olive oil, or safflower oil), this compound supplementation markedly reduced Δ6-desaturase activity to a relatively constant level. []
Q5: How does this compound affect the fatty acid composition of different lipid classes?
A5: this compound administration leads to an increase in the proportion of linoleic acid and linoleic acid-containing molecular species, particularly 16:0-18:2, in plasma PC, regardless of dietary fat type. [] This modification of the plasma PC molecular species profile is suggested to contribute to its cholesterol-lowering effect. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C12H15N5O4 and a molecular weight of 293.28 g/mol. []
Q7: Are there any distinctive spectroscopic features of this compound?
A7: Yes, Raman spectroscopy reveals a characteristic vibrational mode at 773 cm−1 in the spectrum of this compound, attributed to vibrations in the carbon chain, ν(CC). [] Another Raman line arising at 1212 cm−1, observed in both this compound and its synthesis intermediate, methyl 5-(6-Aminopurin-9H-9-yl)-2,3-O-isopropylidene-5-deoxy-β-D-ribofuranoside (MAIR), is also assigned to ν(CC). []
Q8: What structural features of this compound are crucial for its inhibitory activity on SAHase?
A8: The adenine moiety of this compound plays a vital role in its interaction with SAHase. [, ] Studies using acyclic analogs of deazapurine nucleosides revealed that only 3-deazaadenine derivatives exhibited enzyme-inhibitory activity. []
Q9: How do modifications to the sugar moiety of this compound affect its activity?
A9: Modifications to the sugar moiety can significantly impact this compound's activity. For instance, the ethyl ester derivative of this compound showed almost no effect on adenylate cyclase, unlike this compound itself. []
Q10: How does cooking affect the levels of this compound in shiitake mushrooms?
A10: Cooking methods influence this compound content in shiitake. Grilling followed by frying proved to be more effective in preserving this compound levels compared to boiling or microwaving. [, ]
Q11: Do modern culinary processing techniques impact this compound content?
A11: Yes, processes like texturization using agar-agar and spherification with alginate can affect the release of this compound. [, ]
Q12: Are there any methods to enhance the bioaccessibility of this compound?
A12: Grilling and incorporating gelatin during food preparation were found to enhance the bioaccessibility of this compound in an in vitro digestion model. [, ]
Q13: What is the primary route of elimination for this compound?
A13: Following oral administration, the majority of this compound is excreted in feces. []
Q14: Which organ exhibits the highest accumulation of this compound after ingestion?
A14: Following absorption, this compound primarily accumulates in the liver. []
Q15: How is this compound distributed within liver cells?
A15: Within the liver, this compound exhibits rapid incorporation into the supernatant, followed by microsomes and mitochondria. []
Q16: Does this compound demonstrate hypocholesterolemic effects in animal models?
A16: Yes, studies using rat models have consistently shown that this compound effectively reduces plasma cholesterol levels. [, , , , , , , , ]
Q17: What is the effect of this compound on atherogenic index in animal models?
A17: In rat models, this compound administration led to a reduction in the atherogenic index (TC/HDL ratio) in serum, suggesting its potential in mitigating cardiovascular risks. [, ]
Q18: Does this compound impact lipid accumulation in the liver?
A18: Research indicates that this compound can reduce lipid accumulation in the liver of hypercholesterolemic mice. []
Q19: Has this compound been investigated in clinical trials for its cholesterol-lowering effects?
A19: While preclinical studies in animal models are promising, there is limited information available regarding clinical trials evaluating the efficacy and safety of this compound in humans.
Q20: What analytical techniques are commonly employed for the detection and quantification of this compound?
A20: Several methods have been developed for analyzing this compound, including: * High-performance liquid chromatography (HPLC) [, , , ] * Gas chromatography-mass spectrometry (GC/MS) [, ] * Liquid chromatography-mass spectrometry (LC-MS/MS) []
Q21: How does the method of preparation influence the dissolution of this compound from shiitake mushrooms?
A21: Different cooking techniques can impact the dissolution of this compound from shiitake mushrooms. [, , ] For instance, grilling and the use of gelatin were found to enhance this compound's bioaccessibility, suggesting improved dissolution during digestion. [, ]
Q22: When was this compound first discovered, and what were the initial observations regarding its biological activity?
A22: this compound was first isolated from shiitake mushrooms in the 1970s. [] Initial research primarily focused on its potent cholesterol-lowering effects observed in animal models. []
Q23: Which scientific disciplines are involved in the research and development of this compound?
A23: this compound research encompasses a multidisciplinary approach involving: * Food science and technology: Exploring its presence in food sources and optimizing its extraction and culinary applications. [, , ] * Biochemistry: Investigating its interactions with enzymes, metabolic pathways, and effects on lipid metabolism. [, , , , , , , ] * Pharmacology: Assessing its potential therapeutic applications, including its hypocholesterolemic and anti-hyperhomocysteinemic effects. [, , , , , , , , , ] * Analytical chemistry: Developing and applying methods to detect, quantify, and characterize this compound. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.